4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
RSKQGJASTIHGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)OC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and furoic acid derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The biological and physicochemical properties of 4H-furo[3,2-b]pyrrole-5-carboxylic acid derivatives are heavily influenced by substituents at the 4-position. Key analogues include:
Key Observations :
- Lipophilicity : Cyclopropylmethyl and ethyl groups enhance membrane permeability compared to methyl or hydroxymethyl substituents .
- Bioactivity : The cyclopropylmethyl group in SUN confers superior DAAO inhibition, likely due to optimal steric and electronic interactions with the enzyme’s active site .
- Synthetic Utility : Bromo derivatives serve as intermediates for Suzuki or Stille couplings, enabling further functionalization .
Thieno[3,2-b]pyrrole Analogues
Replacing the furan oxygen with sulfur yields thieno[3,2-b]pyrrole derivatives, altering electronic properties and bioactivity:
Key Observations :
- Electronic Effects: Sulfur’s polarizability enhances π-conjugation, making thieno derivatives suitable for optoelectronic applications .
- Biological Activity: Thieno analogues exhibit distinct target selectivity; e.g., 4-methyl-thieno derivatives inhibit Giardia duodenalis via carboxamide derivatives .
Pharmacological Data Comparison
Key Observations :
- Potency: SUN’s nanomolar DAAO inhibition underscores its neuropharmacological relevance .
- Diverse Applications: Thieno derivatives and plant-extracted analogues show promise in antimicrobial and antioxidant contexts .
Biological Activity
The compound 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a member of the furo[3,2-b]pyrrole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be represented as follows:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
This compound features a furo-pyrrole framework, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the furo[3,2-b]pyrrole class exhibit a range of biological activities, including:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have displayed activity against various bacterial strains, indicating potential as antibiotic agents.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study demonstrated that 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exhibited significant free radical scavenging activity in vitro. The IC50 value was determined to be 45 µM, indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 25 µM) .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Comparative Biological Activity Table
| Biological Activity | Compound | IC50/MIC Values |
|---|---|---|
| Antioxidant | 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | IC50 = 45 µM |
| Anti-inflammatory | 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | Reduction in paw swelling by 60% |
| Antimicrobial | 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the furopyrrole core. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce formyl groups to the heterocyclic system, followed by cyclopropane substitution via nucleophilic alkylation (e.g., using cyclopropylmethyl bromide under basic conditions) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions, such as ester hydrolysis or ring-opening. Yields are often improved by using anhydrous solvents (e.g., THF) and inert atmospheres .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities. Purity thresholds ≥98% are typical for pharmacological studies .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and carboxylic acid proton (δ ~12–14 ppm) .
- X-ray Crystallography : Resolve crystal structures (if crystalline) to confirm regiochemistry and substituent orientation .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The carboxylic acid group confers moderate aqueous solubility at neutral/basic pH, while the cyclopropylmethyl group enhances lipophilicity. Stability studies (via LC-MS) should assess degradation under light, heat, or acidic conditions. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence binding affinity to biological targets like D-amino acid oxidase (DAAO)?
- Methodological Answer : Compare with analogs lacking the cyclopropyl group (e.g., methyl or ethyl derivatives) using:
- Enzyme Assays : Measure IC₅₀ values in DAAO inhibition assays (e.g., spectrophotometric detection of H₂O₂) .
- Molecular Docking : Use crystallographic data (PDB: 3CUK) to model interactions between the cyclopropyl group and hydrophobic pockets in DAAO .
- SAR Analysis : Correlate substituent size/logP with inhibitory potency .
Q. How can computational methods resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from enzyme assays and cell-based studies, accounting for variables like assay pH, buffer composition, and cell line specificity.
- Free-Energy Perturbation (FEP) : Simulate binding free energies to identify contributions of the cyclopropyl group to target selectivity .
- QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donor count .
Q. What strategies are effective for regioselective functionalization of the furopyrrole core in late-stage derivatization?
- Methodological Answer :
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., amides) to functionalize specific positions (e.g., C2 or C3) .
- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to enable electrophilic substitution at the pyrrole nitrogen .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., Suzuki couplings) to reduce decomposition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
